(1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester

Description

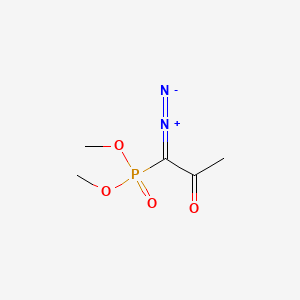

Dimethyl (1-diazo-2-oxopropyl)phosphonate (DMOP) is a chemical compound with the empirical formula C₅H₉N₂O₄P. It has a molecular weight of 192.11 g/mol. . Now, let’s explore its various aspects:

Properties

Molecular Formula |

C5H9N2O4P |

|---|---|

Molecular Weight |

192.11 g/mol |

IUPAC Name |

(1Z)-1-diazo-1-dimethoxyphosphorylpropan-2-one |

InChI |

InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3 |

InChI Key |

SQHSJJGGWYIFCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=[N+]=[N-])P(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

DMOP can be synthesized through methanolysis of dimethyl (diazomethyl)phosphonate . This precursor compound is further employed as a reagent in the synthesis of enol ethers or alkynes. The reaction conditions involve the use of methanol as the solvent .

Chemical Reactions Analysis

DMOP participates in several types of reactions:

Ethynyl Compound Synthesis: DMOP reacts with aldehydes to form ethynyl compounds (alkynes).

Isoquinoline and Pyridine N-Oxide Formation: Cyclization with oximes in the presence of a rhodium catalyst leads to the synthesis of isoquinoline and pyridine N-oxides.

Cycloaddition Reactions: DMOP is involved in the construction of five-membered heterocyclic scaffolds, including pyrazoles, triazoles, and oxazoles.

Scientific Research Applications

DMOP’s versatility makes it valuable in various fields:

Chemistry: Used as a reagent for diverse synthetic transformations.

Biology: Investigated for its potential biological activities.

Medicine: Studied for drug development.

Industry: Employed in the synthesis of specialized compounds.

Mechanism of Action

The exact mechanism by which DMOP exerts its effects depends on the specific reactions it undergoes. It often acts as a versatile building block, participating in key steps of synthetic pathways.

Comparison with Similar Compounds

While DMOP is unique due to its diazo functionality, similar compounds include other diazo derivatives and phosphonates. DMOP’s reactivity and applications set it apart from its counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.